Cas no 5259-01-8 (5-Tridecylresorcinol)

5-Tridecylresorcinol 化学的及び物理的性質
名前と識別子
-
- 1,3-Benzenediol,5-tridecyl-
- 5-Tridecylresorcinol
- 5-Tridecyl-1,3-benzenediol
- DTXSID60200564
- Trifurcatol A1
- LMPK15030011
- 5-tridecylbenzene-1,3-diol
- 1,3-Benzenediol, 5-tridecyl-
- SCHEMBL2468227
- Bilobol C13:0
- BDBM50259933
- 5-tridecyl resorcinol
- AC1L5BP0
- 5-n-tridecylresorcinol
- Grevillol
- 5-Tridecylresorcinol, analytical standard
- UXOGOSLLGMYCNL-UHFFFAOYSA-N
- Resorcinol, 5-tridecyl-
- 5259-01-8
- AKOS040734792
- 5-Tridecyl-1,2-benzenediol
- CHEMBL451044
- Q27106804
- CHEBI:5545
-
- インチ: InChI=1S/C19H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-14-18(20)16-19(21)15-17/h14-16,20-21H,2-13H2,1H3
- InChIKey: UXOGOSLLGMYCNL-UHFFFAOYSA-N
- SMILES: CCCCCCCCCCCCCC1=CC(=CC(=C1)O)O
計算された属性
- 精确分子量: 292.24036
- 同位素质量: 292.24
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 21
- 回転可能化学結合数: 12
- 複雑さ: 220
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 8
- トポロジー分子極性表面積: 40.5Ų
じっけんとくせい
- 密度みつど: 0.972
- Boiling Point: 426.2°C at 760 mmHg
- フラッシュポイント: 187.6°C
- Refractive Index: 1.514
- PSA: 40.46
5-Tridecylresorcinol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T774900-500mg |
5-Tridecylresorcinol |
5259-01-8 | 500mg |
$1613.00 | 2023-05-17 | ||
TRC | T774900-100mg |
5-Tridecylresorcinol |
5259-01-8 | 100mg |
$385.00 | 2023-05-17 | ||
TRC | T774900-1000mg |
5-Tridecylresorcinol |
5259-01-8 | 1g |
$3008.00 | 2023-05-17 | ||
TRC | T774900-10mg |
5-Tridecylresorcinol |
5259-01-8 | 10mg |
$115.00 | 2023-05-17 | ||
TRC | T774900-1g |
5-Tridecylresorcinol |
5259-01-8 | 1g |
$ 3000.00 | 2023-09-05 |
5-Tridecylresorcinol 関連文献
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
5-Tridecylresorcinolに関する追加情報
1,3-Benzenediol,5-tridecyl- (CAS No. 5259-01-8): Properties, Applications and Industry Insights
1,3-Benzenediol,5-tridecyl- (CAS No. 5259-01-8), also known as 5-tridecylresorcinol, is an organic compound belonging to the alkyl-substituted benzene derivatives class. This specialty chemical has gained significant attention in various industrial applications due to its unique molecular structure combining a hydrophobic tridecyl chain with a polar dihydroxybenzene moiety.
The compound's chemical properties make it particularly interesting for researchers and formulators. With a molecular formula of C19H32O2, it exhibits both lipophilic characteristics from its long alkyl chain and hydrophilic properties from the phenolic groups. This amphiphilic nature contributes to its surface-active behavior, making it valuable in formulations requiring interfacial activity.
Recent studies highlight the growing applications of 1,3-Benzenediol,5-tridecyl- in cosmetic chemistry and material science. Its antioxidant properties and ability to modify surface characteristics have positioned it as an interesting ingredient in anti-aging formulations and specialty coatings. The compound's potential as a mild preservative booster has been explored in various personal care products.
From a market perspective, the demand for 5-tridecylresorcinol has shown steady growth, particularly in the Asia-Pacific region where the cosmetics industry is expanding rapidly. Manufacturers are focusing on developing high-purity grades to meet the stringent requirements of pharmaceutical applications and advanced material synthesis.
The synthesis of 1,3-Benzenediol,5-tridecyl- typically involves Friedel-Crafts alkylation of resorcinol, followed by purification steps to achieve the desired chemical purity. Current research is exploring more sustainable production methods, including biocatalytic routes and green chemistry approaches, responding to the industry's push for environmentally friendly processes.
In material science applications, this compound has shown promise as a modifier for polymer surfaces, improving compatibility between different materials. Its ability to enhance interfacial adhesion makes it valuable in composite materials and specialty adhesives. Researchers are particularly interested in its potential for creating smart surfaces with responsive properties.
The stability of 1,3-Benzenediol,5-tridecyl- under various conditions has been extensively studied. It demonstrates good thermal stability for most industrial applications and shows compatibility with common formulation ingredients. These characteristics contribute to its growing use in high-performance formulations where long-term stability is crucial.
From a regulatory standpoint, 5-tridecylresorcinol is generally regarded as safe for many applications, though specific use cases may require additional testing. The compound's toxicological profile has been evaluated for various exposure scenarios, supporting its use in consumer products at appropriate concentrations.
Emerging applications in the biomedical field are exploring the compound's potential as a bioactive agent. Preliminary studies suggest possible benefits in dermatological preparations and wound care formulations, though more research is needed to fully understand these effects. The structure-activity relationship of this molecule continues to be an area of active investigation.
Looking ahead, the future prospects for 1,3-Benzenediol,5-tridecyl- appear promising. With increasing interest in multifunctional additives and performance-enhancing compounds, this specialty chemical is well-positioned to find new applications. The development of derivative compounds through further chemical modification may expand its utility even further.
For researchers and industry professionals seeking high-quality 5259-01-8, it's important to source from reputable suppliers who can provide comprehensive technical data sheets and analytical certificates. The compound is typically available in various packaging options ranging from laboratory-scale quantities to bulk industrial amounts.
In conclusion, 1,3-Benzenediol,5-tridecyl- represents an interesting case study in how molecular design can create compounds with valuable functional properties. Its combination of aromatic character and alkyl substitution provides a unique set of characteristics that continue to find new applications across multiple industries.




